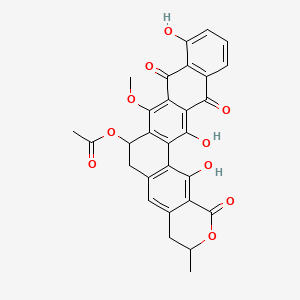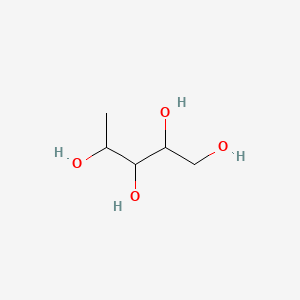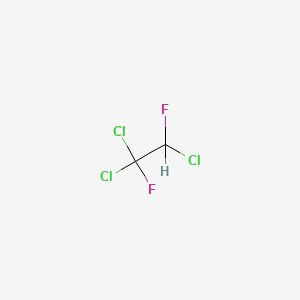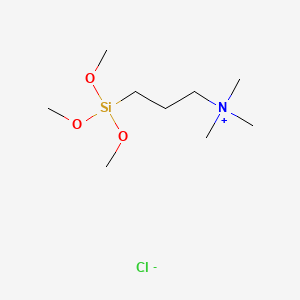
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- is a natural product found in Streptosporangium roseum and Streptosporangium with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities
Studies have shown that derivatives of 1H-Naphtho[2',3':6,7]phenanthro[3,2-c]pyran possess cytotoxic activities. For instance, compounds like benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against L1210 murine leukemia cells, similar in magnitude to acronycine itself (Bongui et al., 2005).
Phase II Enzyme Induction
Some compounds within this chemical class have the potential to induce phase II enzymes, such as quinone reductase (QR). This was observed in a study where specific compounds isolated from Musa x paradisiaca cultivar showed potential cancer chemopreventive properties, evidenced by their ability to induce QR in cultured mouse hepatoma cells (Jang et al., 2002).
Synthesis of Heterocyclic Systems
These compounds are also crucial in the synthesis of various heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reactions with certain derivatives led to the formation of isomeric naphtho[1,2-b]pyran-2-one and naphtho[2,1-b]pyran-3-one, demonstrating their utility in organic synthesis (Ornik et al., 1990).
Molecular Structure Analysis
Research into the molecular structure and synthesis of these compounds continues to be an area of interest. For instance, the total synthesis and structural analysis of specific derivatives, such as semixanthomegnin, have been conducted, providing insights into their chemical properties (Cotterill et al., 2003).
Medicinal Chemistry
In medicinal chemistry, these compounds have been studied for their potential pharmaceutical applications. For example, Mannich bases of certain derivatives showed specific anticonvulsant activity, indicating their potential use in the development of new medications (Ermili et al., 1975).
Organic Chemistry Reactions
These compounds are involved in various organic reactions. For instance, studies have shown their reactivity with aldehydes, leading to the formation of different derivatives with potential applications in organic chemistry (Sammour et al., 1972).
Eigenschaften
CAS-Nummer |
157110-25-3 |
|---|---|
Produktname |
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- |
Molekularformel |
C29H22O10 |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
(3,19,26-trihydroxy-15-methoxy-7-methyl-5,17,24-trioxo-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaen-13-yl) acetate |
InChI |
InChI=1S/C29H22O10/c1-10-7-12-8-13-9-16(39-11(2)30)20-21(17(13)25(33)18(12)29(36)38-10)27(35)22-23(28(20)37-3)26(34)19-14(24(22)32)5-4-6-15(19)31/h4-6,8,10,16,31,33,35H,7,9H2,1-3H3 |
InChI-Schlüssel |
KPZZVJIBEBNPBQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
Kanonische SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
Synonyme |
WS 79089C WS-79089C WS79089C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)

![2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)

![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)

![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)





